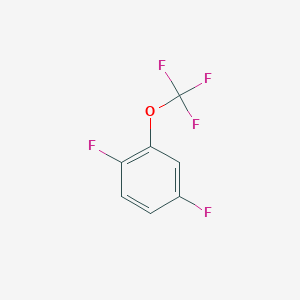

1,4-Difluoro-2-(trifluoromethoxy)benzene

Vue d'ensemble

Description

“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a fluorinated compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of “1,4-Difluoro-2-(trifluoromethoxy)benzene” involves several steps. One method involves the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds . Another method involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .

Molecular Structure Analysis

The molecular formula of “1,4-Difluoro-2-(trifluoromethoxy)benzene” is C7H3F5O . The InChI key is GQHWSLKNULCZGI-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “1,4-Difluoro-2-(trifluoromethoxy)benzene” are complex. For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .

Physical And Chemical Properties Analysis

“1,4-Difluoro-2-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 198.09 . The refractive index is 1.406 (lit.) . The boiling point is 102°C (lit.) , and the density is 1.226 g/mL at 25°C (lit.) .

Applications De Recherche Scientifique

- Summary of Application : Trifluoromethoxy group is finding increased utility as a substituent in bioactives . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine containing compounds for medicinal applications .

- Results or Outcomes : Nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms . According to the World Drug Index (WDI), there are 128 fluorinated compounds with US trade names .

- Summary of Application : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .

- Methods of Application : Efficient access to 1,1-dibromo-2-(trifluoromethoxy)alkenes allowed their further modification by transition-metal catalyzed cross-coupling reactions with terminal alkyne, arylboronic acids, and thiophenols as well as reduction reactions .

Pharmaceutical and Agrochemical Research

Synthesis of CF3-O-Containing Compounds

- Summary of Application : Fluorine as a substituent in active ingredients plays a significant and increasingly important role. Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .

- Results or Outcomes : According to the 12th and 13th edition of the pesticide manual only five pesticides containing OCF3-groups are so far registered .

Pesticides

Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

- Summary of Application : This procedure is attractive for its applicability to the conversion of dithiocarbonates into trifluoromethoxy ethers .

- Methods of Application : When dithiocarbonates are exposed to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, trifluoromethyl ethers form in moderate to excellent yields .

Conversion of Dithiocarbonates into Trifluoromethyl Ethers

Study of Conformation in Gas Phase

Safety And Hazards

Orientations Futures

Fluorine-containing compounds like “1,4-Difluoro-2-(trifluoromethoxy)benzene” are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it is expected that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Propriétés

IUPAC Name |

1,4-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTQMRBXUGQONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Difluoro-2-(trifluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)